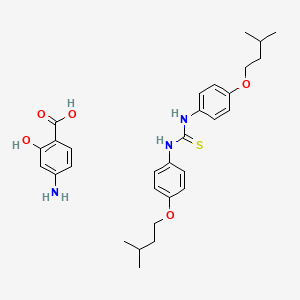![molecular formula C41H54N10O6 B10837545 (2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)
(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro-27-3225 is a selective melanocortin MC4 receptor agonist. It is known for its high affinity and selectivity towards the melanocortin 4 receptor, with an EC50 value of 1 nM. This compound also shows some activity at the melanocortin 1 receptor . Ro-27-3225 has been studied for its potential therapeutic effects, including reversing hemorrhagic shock, reducing multiple organ damage, and improving survival .
Preparation Methods
Ro-27-3225 is synthesized through a series of peptide coupling reactions. The compound is typically prepared as a trifluoroacetate salt, which is a common form for peptides to enhance their stability and solubility . The synthetic route involves the coupling of amino acids such as butiryl-histidine, phenylalanine, arginine, tryptophan, and sarcosine. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF) .
Chemical Reactions Analysis
Ro-27-3225 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The peptide bonds in Ro-27-3225 can undergo substitution reactions, particularly at the arginine and histidine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Ro-27-3225 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: Ro-27-3225 is employed in research on melanocortin receptors, particularly the melanocortin 4 receptor, to understand their role in various physiological processes.
Medicine: The compound has potential therapeutic applications in treating conditions such as hemorrhagic shock, multiple organ failure, and obesity.
Mechanism of Action
Ro-27-3225 exerts its effects by selectively activating the melanocortin 4 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways . These pathways are involved in reducing inflammation, protecting against organ damage, and improving survival in conditions such as hemorrhagic shock and intracerebral hemorrhage .
Comparison with Similar Compounds
Ro-27-3225 is unique in its high selectivity for the melanocortin 4 receptor compared to other melanocortin receptor agonists. Similar compounds include:
Ro-27-3225 trifluoroacetate salt: This is the trifluoroacetate form of Ro-27-3225, which enhances its stability and solubility.
UM-164 trifluoroacetate salt: Another melanocortin receptor agonist with similar properties but different selectivity profiles.
PL405 trifluoroacetate salt: A compound with similar applications but different receptor selectivity.
UNC3866 trifluoroacetate salt: Another peptide-based compound with similar therapeutic potential.
Ro-27-3225 stands out due to its potent and selective activation of the melanocortin 4 receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C41H54N10O6 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1 |
InChI Key |
IRCWGIYPMAYZQR-URRMOVRVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)
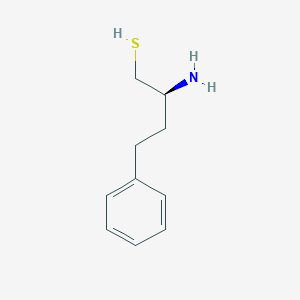

![{(2S,5S,8S,11R,14R,17S)-14-Carboxymethyl-11-(1H-indol-3-ylmethyl)-8-isobutyl-3,6,9,12,15,18-hexaoxo-17-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-5-thiophen-2-yl-1,4,7,10,13,16hexaaza-cyclooctadec-2-yl}-acetic acid](/img/structure/B10837487.png)
![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B10837500.png)
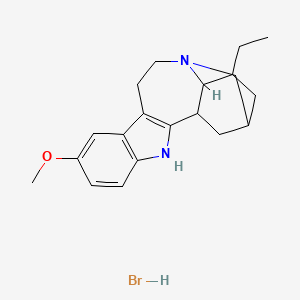
![8-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[b]pyrrol-4-yl)-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837514.png)
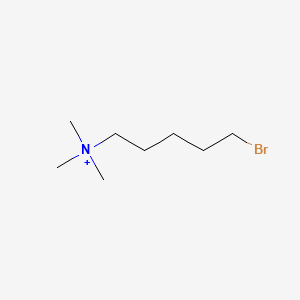
![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate](/img/structure/B10837527.png)
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)
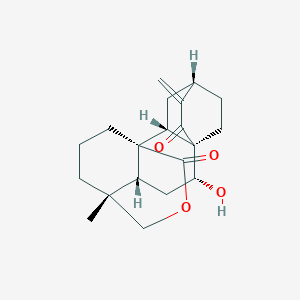
![7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)
